molecular formula C17H29N3O3 B2372213 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide CAS No. 1574594-87-8

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide

Cat. No.: B2372213
CAS No.: 1574594-87-8
M. Wt: 323.437
InChI Key: FAGJSQQQFHSUEZ-UHFFFAOYSA-N
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Description

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)-N,N-dipropylacetamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, followed by functionalization to introduce the acetamide group. Common reagents used in these reactions include amines, acyl chlorides, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a biological response. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic acetamides and diazaspiro compounds, such as:

Uniqueness

What sets 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide apart is its specific functional groups and the potential for unique interactions with biological targets. Its structure allows for a range of chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N,N-dipropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O3/c1-4-10-19(11-5-2)14(21)12-20-15(22)17(18-16(20)23)8-6-13(3)7-9-17/h13H,4-12H2,1-3H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGJSQQQFHSUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C(=O)C2(CCC(CC2)C)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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